(3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
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Overview
Description
(3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a complex organic compound with the molecular formula C16H22BNO4. This compound is notable for its unique structure, which includes both an azetidine ring and a boronic ester group. It is primarily used in research and industrial applications, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions produce ketones or aldehydes .
Scientific Research Applications
Chemistry
In chemistry, (3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in cross-coupling reactions .
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique structural features .
Medicine
In medicinal chemistry, it serves as a precursor for the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile tool for drug discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies . The azetidine ring can interact with various biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains a boronic ester group but differs in its amine functionality.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but contains a fluorine atom and a benzoate group.
Uniqueness
What sets (3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone apart is its combination of an azetidine ring and a boronic ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various fields of research and industry .
Properties
Molecular Formula |
C16H22BNO4 |
---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C16H22BNO4/c1-15(2)16(3,4)22-17(21-15)12-7-5-11(6-8-12)14(20)18-9-13(19)10-18/h5-8,13,19H,9-10H2,1-4H3 |
InChI Key |
QTHZNJYJYLSMIT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CC(C3)O |
Origin of Product |
United States |
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